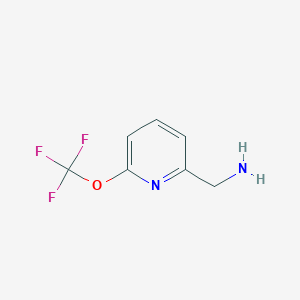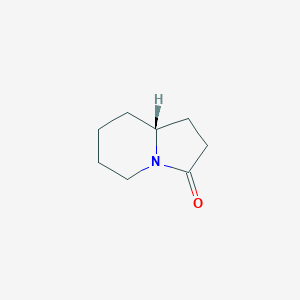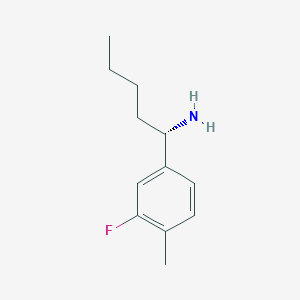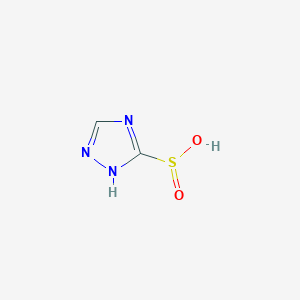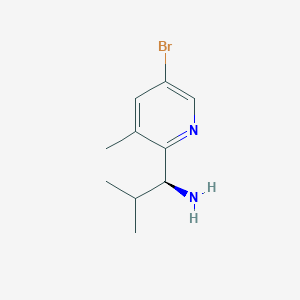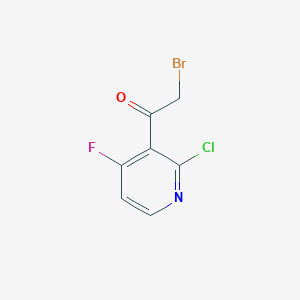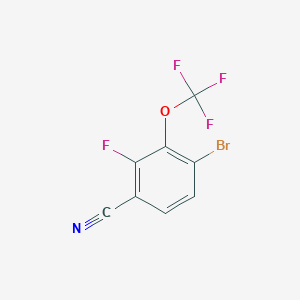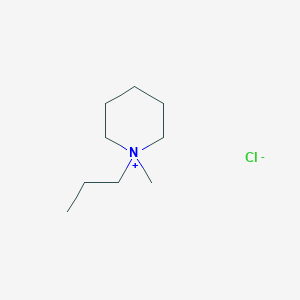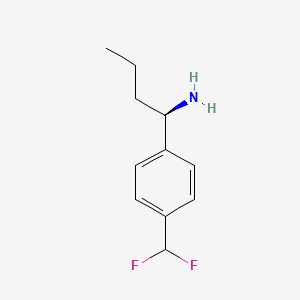
(R)-1-(4-(Difluoromethyl)phenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-(Difluoromethyl)phenyl)butan-1-amine is an organic compound that belongs to the class of amines It features a butan-1-amine backbone with a difluoromethyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Difluoromethyl)phenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate phenyl derivative, which includes the difluoromethyl group.
Formation of the Butan-1-amine Backbone: The butan-1-amine backbone is introduced through a series of reactions, such as alkylation or reductive amination.
Chiral Resolution: The ®-enantiomer is obtained through chiral resolution techniques, which may involve the use of chiral catalysts or separation methods.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-(Difluoromethyl)phenyl)butan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-(Difluoromethyl)phenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
®-1-(4-(Difluoromethyl)phenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-(4-(Difluoromethyl)phenyl)butan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-(Difluoromethyl)phenyl)butan-1-amine: The enantiomer of the compound, which may have different biological activity.
1-(4-(Trifluoromethyl)phenyl)butan-1-amine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
1-(4-Methylphenyl)butan-1-amine: A related compound with a methyl group on the phenyl ring.
Uniqueness
®-1-(4-(Difluoromethyl)phenyl)butan-1-amine is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. The ®-enantiomer may also exhibit specific interactions with chiral targets, making it distinct from its (S)-enantiomer.
Propiedades
Fórmula molecular |
C11H15F2N |
|---|---|
Peso molecular |
199.24 g/mol |
Nombre IUPAC |
(1R)-1-[4-(difluoromethyl)phenyl]butan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-2-3-10(14)8-4-6-9(7-5-8)11(12)13/h4-7,10-11H,2-3,14H2,1H3/t10-/m1/s1 |
Clave InChI |
DENJHMCNCDWDCI-SNVBAGLBSA-N |
SMILES isomérico |
CCC[C@H](C1=CC=C(C=C1)C(F)F)N |
SMILES canónico |
CCCC(C1=CC=C(C=C1)C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


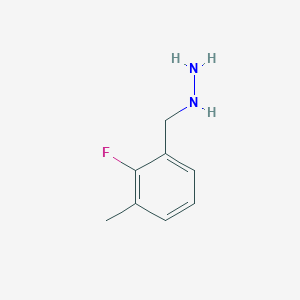
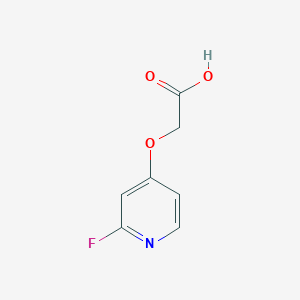
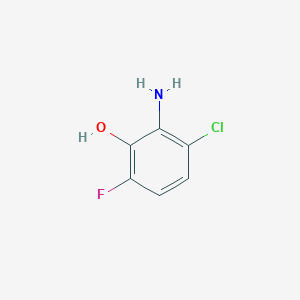
![4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12971543.png)
